![molecular formula C33H20N6Na4O17S4 B13819364 Tetrasodium [mu-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]](8-)]]dicuprate(4-)](/img/structure/B13819364.png)
Tetrasodium [mu-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]](8-)]]dicuprate(4-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. Direct Red 83 is a synthetic dye belonging to the class of direct dyes. These dyes are known for their ability to adhere directly to the substrate without the need for a mordant. C.I. Direct Red 83 is primarily used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and linen. It is also used in the paper and leather industries due to its bright red hue and good color fastness properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Direct Red 83 typically involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The reaction conditions often include acidic or neutral pH and temperatures ranging from room temperature to slightly elevated temperatures. The process may involve multiple steps to achieve the desired dye structure .
Industrial Production Methods
In industrial settings, the production of C.I. Direct Red 83 involves large-scale batch or continuous processes. The key steps include the preparation of intermediates, diazotization, coupling, and purification. The use of advanced equipment and automation ensures consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
C.I. Direct Red 83 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds in the dye, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Various electrophilic and nucleophilic reagents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the dye.
Reduction: Aromatic amines and other reduced products.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
C.I. Direct Red 83 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in wastewater treatment to remove color from industrial effluents
Mecanismo De Acción
The mechanism of action of C.I. Direct Red 83 involves its interaction with the substrate at a molecular level. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, leading to strong adherence. In biological applications, the dye interacts with cellular components, allowing for effective staining and visualization .
Comparación Con Compuestos Similares
Similar Compounds
- C.I. Direct Red 80
- C.I. Direct Red 81
- C.I. Direct Red 82
Uniqueness
C.I. Direct Red 83 is unique due to its specific chemical structure, which provides excellent color fastness and brightness. Compared to similar compounds, it offers better performance in terms of dyeing properties and stability .
Conclusion
C.I. Direct Red 83 is a versatile dye with significant applications in various fields. Its unique properties and chemical behavior make it an important compound in the textile, paper, leather, and scientific research industries.
Propiedades
Fórmula molecular |
C33H20N6Na4O17S4 |
|---|---|
Peso molecular |
992.8 g/mol |
Nombre IUPAC |
tetrasodium;4-hydroxy-7-[[5-hydroxy-6-[(2-hydroxy-5-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-hydroxy-5-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C33H24N6O17S4.4Na/c40-25-7-3-19(57(45,46)47)13-23(25)36-38-29-27(59(51,52)53)11-15-9-17(1-5-21(15)31(29)42)34-33(44)35-18-2-6-22-16(10-18)12-28(60(54,55)56)30(32(22)43)39-37-24-14-20(58(48,49)50)4-8-26(24)41;;;;/h1-14,40-43H,(H2,34,35,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
Clave InChI |
FOOQFCNVMYDOSP-UHFFFAOYSA-J |
SMILES canónico |
C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


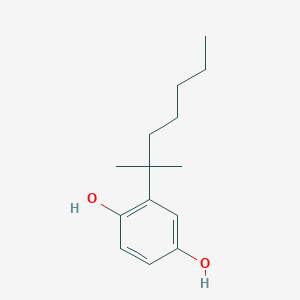
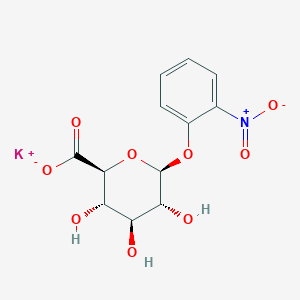

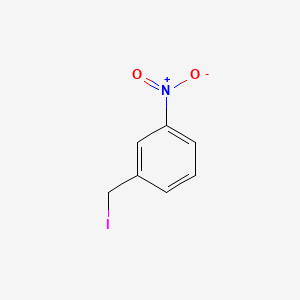
![5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13819317.png)
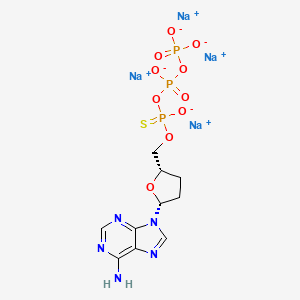
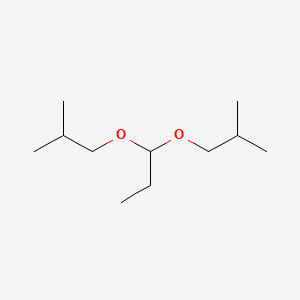
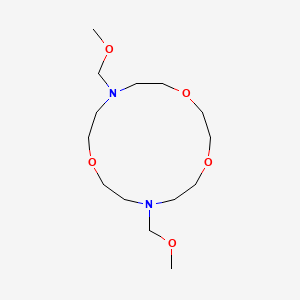
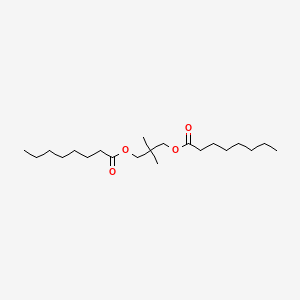
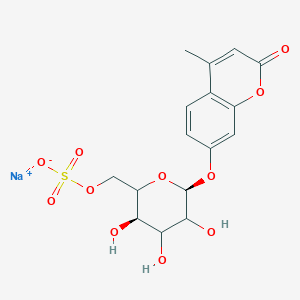
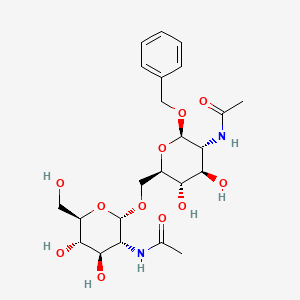
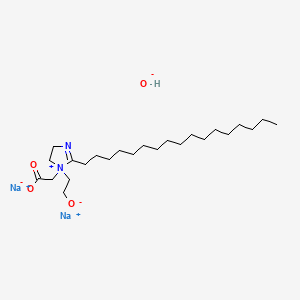
![9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL](/img/structure/B13819354.png)

